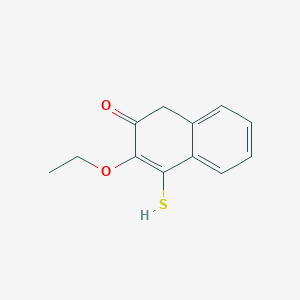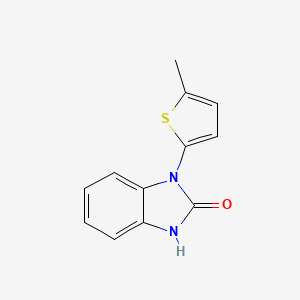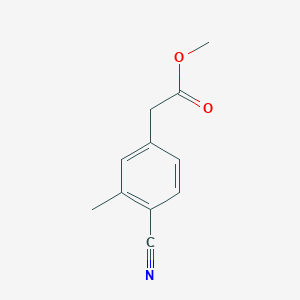
Methyl 2-(4-cyano-3-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-cyano-3-methylphenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-cyano-3-methylphenyl)acetate typically involves the reaction of 4-cyano-3-methylbenzyl chloride with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-cyano-3-methylphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Esters or amides.
Scientific Research Applications
Methyl 2-(4-cyano-3-methylphenyl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-(4-cyano-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(4-cyano-3-phenyl)acetate: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.
Ethyl 2-(4-cyano-3-methylphenyl)acetate: Contains an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(4-cyano-3-methylphenyl)propanoate: Has a propanoate moiety instead of an acetate moiety, leading to variations in its reactivity and applications.
Uniqueness: Methyl 2-(4-cyano-3-methylphenyl)acetate is unique due to the presence of both the cyano and methyl groups on the phenyl ring, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(4-cyano-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6H2,1-2H3 |
InChI Key |
SPZYHKDEQBMVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


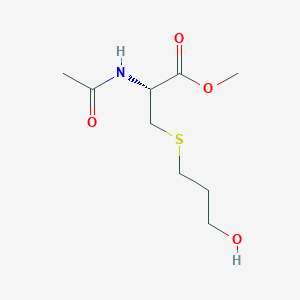
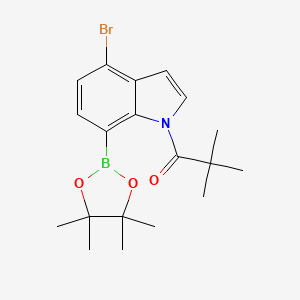
![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
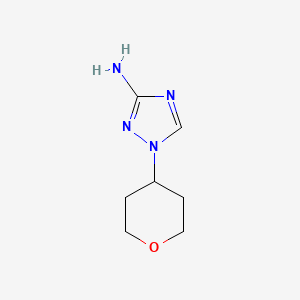
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
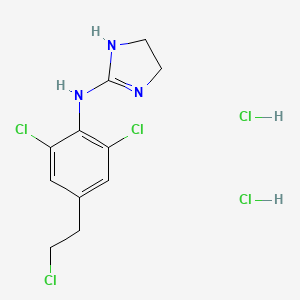
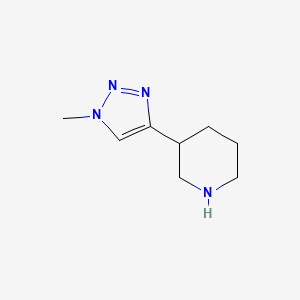
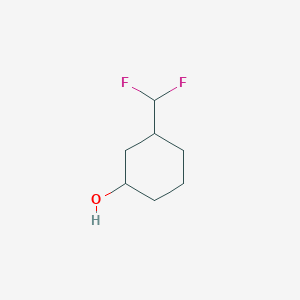

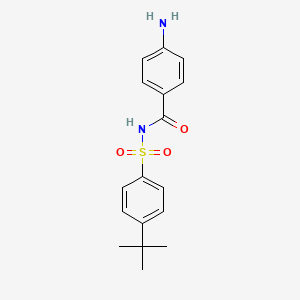
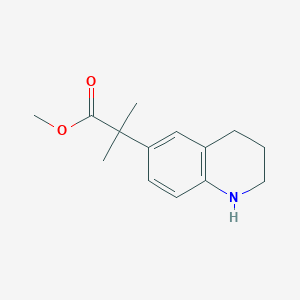
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)
